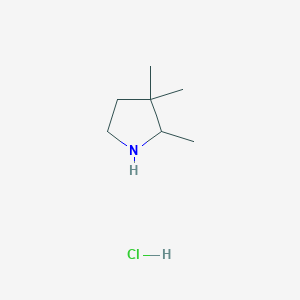

2,3,3-Trimethylpyrrolidine hydrochloride

Description

Contextualization of Substituted Pyrrolidines in Organic Synthesis

Substituted pyrrolidines are a critical class of compounds in organic synthesis. The stereochemistry and substitution pattern on the pyrrolidine (B122466) ring can significantly influence the biological activity and physical properties of a molecule. These structures are integral to many natural alkaloids and are considered "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets. In synthesis, chiral pyrrolidines are frequently employed as catalysts and chiral auxiliaries to control the stereochemical outcome of reactions, leading to the efficient production of enantiomerically pure compounds.

Academic Significance of Pyrrolidine Hydrochloride Salts as Intermediates and Reagents

The conversion of pyrrolidine derivatives into their hydrochloride salts is a common and important practice in academic and industrial research. Forming the hydrochloride salt often enhances the compound's stability, crystallinity, and solubility in aqueous media, which simplifies handling, purification, and formulation. As reagents, these salts are frequently used in aqueous reaction conditions and can be stored for longer periods without degradation. The protonated nitrogen atom in the salt form can also influence the compound's reactivity and interaction with other molecules during a chemical transformation. A patent for preparing various pyrrolidine compounds describes the treatment of trimethylpyrrolidine isomers with an acid to produce the corresponding salt, highlighting this standard procedure in synthetic chemistry. google.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3,3-trimethylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-7(2,3)4-5-8-6;/h6,8H,4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFNAIDRTWNBNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23461-72-5 | |

| Record name | 2,3,3-trimethylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Approaches

Stereoselective Synthesis of (S)-2,2,4-Trimethylpyrrolidine Hydrochloride

The synthesis of the specific enantiomer (S)-2,2,4-trimethylpyrrolidine requires carefully controlled stereoselective methods. These approaches utilize chiral starting materials to ensure the desired stereochemistry in the final product.

Enantioselective Pathways from Chiral Precursors

A primary route to (S)-2,2,4-trimethylpyrrolidine involves the chemical reduction of the corresponding chiral lactam, (S)-3,5,5-trimethylpyrrolidin-2-one. google.com This method directly converts the amide functional group within the lactam ring into an amine, completing the pyrrolidine (B122466) structure while preserving the existing stereocenter. The final step in this pathway is the treatment of the resulting (S)-2,2,4-trimethylpyrrolidine with an acid, such as hydrochloric acid, to produce the hydrochloride salt. google.com

A more complex, multi-step synthesis begins with the achiral precursor 2,2,6,6-tetramethyl-piperidin-4-one. google.com This pathway involves a ring contraction to form the pyrrolidine skeleton. The key steps include:

Reacting 2,2,6,6-tetramethyl-piperidin-4-one or its salt with chloroform (B151607) and a base (such as sodium hydroxide) to generate 5,5-dimethyl-3-methylenepyrrolidin-2-one. google.com

Performing an asymmetric hydrogenation on this intermediate. This crucial step introduces the chirality, converting the methylene (B1212753) group into a methyl group with the desired (S) configuration to produce (S)-3,5,5-trimethyl-pyrrolidin-2-one. google.com

The resulting chiral lactam is then reduced to yield (S)-2,2,4-trimethylpyrrolidine. google.com

Reductive Transformations in Pyrrolidine Ring Formation

Reductive processes are fundamental to the aforementioned synthetic strategies, particularly for the conversion of carbonyl and amide groups.

The reduction of the amide in (S)-3,5,5-trimethylpyrrolidin-2-one to the corresponding amine is effectively achieved using powerful hydride reducing agents. google.com Lithium aluminum hydride (LiAlH₄) is a common and potent reagent for this type of transformation, capable of reducing amides and lactams to amines. chadsprep.comharvard.edu The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the lactam. libretexts.org

Table 1: Example of Lactam Reduction using a Hydride Agent

| Starting Material | Reagent | Product | Solvent |

|---|

This table represents a typical laboratory setup for the described chemical transformation. google.com

Catalytic hydrogenation is essential for the stereoselective step in the synthesis beginning from 2,2,6,6-tetramethyl-piperidin-4-one. google.com The conversion of 5,5-dimethyl-3-methylenepyrrolidin-2-one to (S)-3,5,5-trimethyl-pyrrolidin-2-one is an asymmetric hydrogenation. google.com This process requires a chiral catalyst to direct the addition of hydrogen across the double bond, thereby creating the stereocenter with high enantioselectivity. nih.gov Ruthenium-based catalysts, often paired with chiral ligands like BINAP, are widely investigated for their effectiveness in such selective reductions of carbon-carbon double bonds. nih.gov

Table 2: Key Catalytic Hydrogenation Step

| Substrate | Desired Product | Catalyst Type | Key Outcome |

|---|

This table outlines the critical asymmetric hydrogenation step for establishing the required stereochemistry. google.comnih.gov

Role of Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis is crucial for producing specific stereoisomers of chiral molecules. Chiral auxiliaries are compounds that temporarily attach to a non-chiral substrate, directing a subsequent reaction to occur with a specific stereochemical outcome. After the desired transformation, the auxiliary is removed, leaving an enantiomerically enriched product.

Several chiral auxiliaries have proven effective in the asymmetric synthesis of the pyrrolidine ring. acs.org Evans oxazolidinones and Oppolzer's camphorsultam are notable examples that are commercially available and can be easily removed from the product under mild conditions, allowing for their recovery and reuse. acs.org

In the context of pyrrolidine synthesis, a chiral auxiliary can be attached to a reactant to control the diastereoselectivity of key bond-forming reactions, such as 1,3-dipolar cycloadditions. acs.org For instance, in the synthesis of a 3,4-syn substituted pyrrolidine, Oppolzer's chiral sultam-directed asymmetric 1,3-dipolar cycloaddition was employed to achieve a high level of both diastereoselectivity and enantioselectivity. acs.org The choice of the auxiliary is critical; when an Evans 4-phenyl-2-oxazolidinone was used as the chiral auxiliary in the same reaction, the diastereoselectivity decreased significantly. acs.org The auxiliary guides the approach of the reacting molecules, sterically hindering one face and promoting attack on the other, thus leading to the preferential formation of one diastereomer. wikipedia.org

The following table summarizes the effectiveness of different chiral auxiliaries in a specific 1,3-dipolar cycloaddition for pyrrolidine synthesis. acs.org

| Chiral Auxiliary | Diastereomeric Ratio (syn:anti) | Enantiomeric Ratio (er) |

| Oppolzer's Camphorsultam | >95:5 | 98:2 (at 0 °C) |

| Evans 4-phenyl-2-oxazolidinone | 70:30 | Not Reported |

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

The efficiency of synthesizing 2,3,3-trimethylpyrrolidine (B1456877) hydrochloride is highly dependent on the careful control of various reaction parameters. Optimization of these conditions is essential for maximizing product yield and purity.

The choice of solvent is critical in both the synthesis of the pyrrolidine free base and its subsequent conversion to the hydrochloride salt. In the salt formation step, the solvent influences the crystal morphology and purity of the final product. For the purification of pyrrolidine hydrochlorides, recrystallization from appropriate solvent systems, such as isopropanol (B130326)/diisopropyl ether mixtures, is a common practice. vulcanchem.com The dissolution of the pyrrolidine base in a suitable solvent like isopropanol or diethyl ether is a typical first step before introducing hydrogen chloride. vulcanchem.com

Temperature plays a pivotal role in controlling the rate and selectivity of chemical reactions. In the synthesis of substituted pyrrolidines, lowering the reaction temperature can significantly improve stereoselectivity. For example, in a chiral auxiliary-directed cycloaddition, decreasing the temperature from room temperature to 0 °C increased the enantiomeric ratio of the desired product from 96:4 to 98:2. acs.org For the formation of the hydrochloride salt, the introduction of hydrogen chloride is often performed under controlled temperature conditions, frequently at 0 °C, to manage the exothermic nature of the reaction and promote controlled precipitation of the salt. vulcanchem.com

The precise control of the ratio of reactants is fundamental to achieving high purity and yield. In a model reaction for synthesizing a substituted pyrrolidinone, adjusting the molar ratio of the reactants had a direct impact on the product yield. An increase in the excess of one reactant relative to others led to a significant increase in the yield of the target product. nih.gov Similarly, in the formation of the hydrochloride salt, the amount of hydrochloric acid added must be carefully controlled. Typically, a slight excess of acid is used to ensure complete conversion of the free base to its salt form.

The table below illustrates the impact of reaction conditions on synthetic outcomes based on findings for related pyrrolidine syntheses.

| Parameter | Condition | Effect on Yield/Purity/Selectivity |

| Solvent | Isopropanol/Diisopropyl Ether | Influences crystal morphology and purity during recrystallization. vulcanchem.com |

| Temperature | 0 °C (vs. Room Temp) | Increased enantiomeric ratio from 96:4 to 98:2 in an asymmetric cycloaddition. acs.org |

| Reagent Ratio | Increasing excess of one reactant | Increased product yield from 65% to 92% in a model reaction. researchgate.net |

Isolation and Purification Techniques for Pyrrolidine Hydrochloride Salts

The isolation and purification of pyrrolidine hydrochloride salts are critical steps to obtain a product with high purity, which is essential for its intended applications. The hydrochloride salt form is generally preferred as it enhances stability, solubility, and ease of handling compared to the free base.

The typical procedure involves the following steps:

Salt Formation : The synthesized pyrrolidine free base is dissolved in a suitable solvent, such as isopropanol or ethanol. vulcanchem.com Hydrochloric acid (as a gas or dissolved in a solvent) is then added, often at a reduced temperature (e.g., 0 °C), causing the hydrochloride salt to precipitate. vulcanchem.com

Isolation by Filtration : The precipitated salt is collected from the solution via filtration.

Washing : The collected solid is washed with a solvent to remove any residual impurities that may be adsorbed on the surface of the crystals.

Recrystallization : To achieve higher purity, the crude salt is often recrystallized. This involves dissolving the salt in a suitable solvent system (e.g., isopropanol/diisopropyl ether) and allowing it to slowly cool, which promotes the formation of well-defined crystals, leaving impurities behind in the solution. vulcanchem.com Multiple recrystallization steps may be necessary to reach the desired level of purity. vulcanchem.com

Drying : The purified, crystalline salt is then dried under reduced pressure to remove any remaining solvent.

Investigation of Synthetic Intermediates and Byproducts

The synthesis of complex molecules like substituted pyrrolidines can proceed through various intermediates and may generate byproducts. Understanding these species is important for optimizing the reaction and minimizing impurities.

In reactions involving pyrrolidines, iminium ions are common intermediates. These are formed when the pyrrolidine nitrogen activates a carbonyl compound, enhancing its reactivity towards nucleophiles. In some metabolic pathways involving pyrrolidine rings, hydroxylation can lead to the formation of a cyclic hemiaminal intermediate, which can subsequently undergo ring-opening. vulcanchem.com

Reaction Mechanisms and Mechanistic Interpretations

Detailed Mechanisms of Pyrrolidine (B122466) Ring Cyclization

The formation of the pyrrolidine ring, a core structure in many biologically active compounds, can be achieved through various synthetic strategies. osaka-u.ac.jporganic-chemistry.org For a substituted pyrrolidine such as 2,3,3-trimethylpyrrolidine (B1456877), these mechanisms involve the intramolecular formation of a five-membered ring from a suitably functionalized acyclic precursor.

Key cyclization strategies include:

Intramolecular C-H Amination: This powerful method involves the direct formation of a C-N bond through the activation of a C(sp³)–H bond. nih.gov Copper-catalyzed systems, for instance, can facilitate the intramolecular amination of N-halo amides to yield pyrrolidines. nih.govacs.org The mechanism often proceeds through a proposed Cu(I)/Cu(II) catalytic cycle, potentially involving a single-electron transfer (SET) step followed by ring closing. nih.gov

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is a widely utilized method for constructing the pyrrolidine skeleton. osaka-u.ac.jprsc.orgnih.gov This approach allows for the creation of various substitution patterns with excellent stereoselectivity. osaka-u.ac.jp

Reductive Amination Followed by Cyclization: A biocatalytic approach using transaminases can convert ω-chloroketones into the corresponding chiral amines. acs.org Subsequent spontaneous intramolecular nucleophilic substitution, where the newly formed amine displaces the chloride, leads to the formation of the pyrrolidine ring. acs.org The Thorpe-Ingold effect, or gem-dimethyl effect, can facilitate such cyclizations, as the geminal substituents on the precursor chain bring the reactive ends closer together. nih.gov

Ring Contraction of Pyridines: A photo-promoted ring contraction of pyridines using silylborane has been reported to produce pyrrolidine derivatives. The proposed mechanism proceeds through a 2-silyl-1,2-dihydropyridine intermediate, which then forms a vinylazomethine ylide that undergoes cyclization. osaka-u.ac.jp

| Cyclization Method | Key Intermediates | Catalyst/Reagent Example | Mechanistic Feature |

|---|---|---|---|

| Intramolecular C-H Amination | Nitrene or Radical Species | Copper or Rhodium complexes | Direct C-N bond formation via C-H activation. organic-chemistry.orgnih.gov |

| [3+2] Cycloaddition | Azomethine Ylide | Lewis Acids, Organocatalysts | Concerted or stepwise cycloaddition with a dipolarophile. osaka-u.ac.jprsc.org |

| Reductive Amination/Cyclization | ω-Halo-amine | Transaminases, NaOH | Enzyme-catalyzed amination followed by intramolecular SN2 reaction. acs.org |

| Pyridine Ring Contraction | Vinylazomethine Ylide | Silylborane, Light (365nm) | Photo-promoted rearrangement and cyclization. osaka-u.ac.jp |

Stereochemical Control Mechanisms in Asymmetric Transformations

Achieving stereochemical control is paramount in modern synthesis, particularly for chiral molecules like 2,3,3-trimethylpyrrolidine, which possesses a stereocenter at the C-2 position. The development of asymmetric strategies to access enantioenriched pyrrolidines has been a major focus of research. nih.govmdpi.com

Mechanisms for stereocontrol include:

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids (e.g., d- or l-alanine) or pyroglutamic acid, to construct the pyrrolidine ring with a predefined stereochemistry. nih.gov

Organocatalysis: Chiral pyrrolidine-based catalysts, often derived from proline, are instrumental in asymmetric synthesis. nih.govmdpi.com In an "asymmetric clip-cycle" strategy, a chiral phosphoric acid (CPA) can catalyze the aza-Michael cyclization of an N-protected amine onto an α,β-unsaturated thioester. whiterose.ac.uk The catalyst controls the facial selectivity of the cyclization, which is the rate-limiting and stereochemistry-determining step. whiterose.ac.uk

Catalytic Asymmetric 1,3-Dipolar Cycloaddition: The use of chiral metal catalysts in the reaction of azomethine ylides with dipolarophiles allows for the highly enantioselective synthesis of substituted pyrrolidines. rsc.org This method is versatile for accessing diverse stereochemical patterns. rsc.org

Biocatalysis: Enzymes, particularly transaminases, offer a powerful route to chiral amines from prochiral ketones. acs.org By selecting the appropriate transaminase, either the (R) or (S) enantiomer of the intermediate amine can be produced, which then cyclizes to form the corresponding enantioenriched pyrrolidine with high enantiomeric excess (>95% ee). acs.org

| Asymmetric Strategy | Source of Chirality | Example | Mechanistic Principle |

|---|---|---|---|

| Chiral Pool Synthesis | Chiral Starting Material | D- or L-Alanine | Incorporation of a pre-existing stereocenter into the final product. nih.gov |

| Organocatalysis | Chiral Catalyst | Chiral Phosphoric Acid (CPA) | The catalyst forms a chiral environment around the substrate, directing the approach of the nucleophile in the stereodetermining cyclization step. whiterose.ac.uk |

| Biocatalysis | Enzyme | ω-Transaminase | Enzyme's active site provides a chiral pocket for stereoselective reductive amination of a ketone. acs.org |

| Auxiliary-Controlled Synthesis | Chiral Auxiliary | Sulfinimines | A chiral group temporarily attached to the substrate directs the stereochemical outcome of a key bond-forming reaction. acs.org |

Protonation and Counter-Ion Exchange Mechanisms in Hydrochloride Salt Formation

The formation of 2,3,3-trimethylpyrrolidine hydrochloride is a classic acid-base reaction. libretexts.org Pyrrolidine is a cyclic secondary amine and, like other amines, acts as a Brønsted-Lowry base due to the lone pair of electrons on the nitrogen atom. libretexts.orgspectroscopyonline.com

The mechanism involves:

Proton Transfer: When reacted with a strong acid such as hydrochloric acid (HCl), the lone pair of electrons on the pyrrolidine nitrogen atom forms a new covalent bond with a proton (H⁺) from HCl. spectroscopyonline.comyoutube.com

Formation of the Ammonium (B1175870) Cation: This protonation event results in the formation of a positively charged trialkylammonium cation. The nitrogen atom, having formed four bonds, bears a formal positive charge. spectroscopyonline.com

Ionic Interaction with the Counter-Ion: The resulting ammonium cation forms an ionic bond with the chloride anion (Cl⁻), which is the conjugate base of HCl. spectroscopyonline.comyoutube.com This creates the hydrochloride salt, an ionic compound. youtube.com

This transformation from a covalent amine to an ionic salt dramatically alters the compound's physical properties. The salt form is typically a more crystalline solid and exhibits increased water solubility compared to the free base form. libretexts.orgyoutube.com The process is reversible; treatment of the hydrochloride salt with a strong base (e.g., NaOH) will deprotonate the ammonium cation, regenerating the free amine.

Stability and Reactivity of the Pyrrolidine Moiety under Synthetic Conditions

The 2,3,3-trimethylpyrrolidine ring is a saturated heterocycle, which generally confers significant stability. The ring is not aromatic and is resistant to cleavage under many common synthetic conditions. However, its reactivity is dictated by the presence of the secondary amine functionality and the surrounding alkyl substituents.

Basicity and Nucleophilicity: The primary site of reactivity is the nitrogen atom's lone pair. This makes the molecule basic, as discussed in the context of salt formation, and nucleophilic. It can react with a wide range of electrophiles, such as acyl chlorides and alkyl halides. wikipedia.org Substituents on the ring can influence the basicity; electron-donating alkyl groups like the three methyl groups in 2,3,3-trimethylpyrrolidine generally increase the electron density on the nitrogen, enhancing its basicity compared to unsubstituted pyrrolidine. nih.gov

Reactivity of α-C-H Bonds: The C-H bonds on the carbon atoms adjacent (alpha) to the nitrogen (C2 and C5) can be activated under specific oxidative conditions. acs.org This can lead to the formation of an intermediate iminium ion, which can then be intercepted by nucleophiles, allowing for functionalization at the α-position.

Steric Effects: The presence of three methyl groups, particularly the gem-dimethyl group at the C3 position, introduces significant steric hindrance. This can influence the rate and outcome of reactions at the nitrogen center and may also affect the conformational preferences of the five-membered ring.

Computational and Theoretical Studies on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the mechanisms of pyrrolidine synthesis. nih.govnih.gov These theoretical studies allow for the detailed mapping of reaction pathways, the characterization of transition states, and the calculation of activation energy barriers, which helps to explain experimental observations of reactivity and selectivity.

Key findings from computational studies on related systems include:

Elucidation of Stereoselectivity: Computational modeling has been used to understand the origins of enantioselectivity in catalyzed reactions. For the CPA-catalyzed "clip-cycle" synthesis of pyrrolidines, calculations of the various possible transition states (corresponding to different stereochemical approaches) revealed that the experimentally observed major product is formed via the lowest-energy pathway. whiterose.ac.uk

Reaction Pathway Validation: DFT calculations can help distinguish between competing mechanistic pathways. In studies of copper-catalyzed intramolecular C–H amination, computational results supported a mechanism involving a single-electron transfer (SET) step followed by ring closure. nih.gov Similarly, theoretical studies on the reaction between 3-pyrroline-2-one (B142641) and an amine showed that the main product is formed through the pathway with the lowest Gibbs free energy of activation (ΔG#), indicating that the reaction is under kinetic control. nih.govbeilstein-journals.org

| Reaction Stage Studied | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Pyrrolidine Ring Cyclization | DFT, MP2 | The energy barrier for N-C bond formation is low (11.9 kJ mol⁻¹), but a preceding tautomerization step is rate-limiting with a high barrier (178.4 kJ mol⁻¹). | nih.govrsc.org |

| Asymmetric Aza-Michael Cyclization | DFT | The model identified the lowest-energy transition state, correctly predicting the observed stereochemical outcome (S,E pathway). | whiterose.ac.uk |

| Copper-Catalyzed C-H Amination | DFT | Calculations supported a pathway involving a Single-Electron Transfer (SET) followed by ring closing. | nih.gov |

| Pyrrolidine-2,3-dione Formation | DFT | The reaction is under kinetic control, favoring the product formed via the pathway with the lowest activation energy. | nih.govbeilstein-journals.org |

Applications in Advanced Organic Synthesis Research

Utilization as a Chiral Building Block for Complex Molecular Architectures

Chiral pyrrolidines are fundamental building blocks in asymmetric synthesis, enabling the construction of enantiomerically pure complex molecules. buchler-gmbh.comsigmaaldrich.com The synthesis of many pharmaceuticals relies on the availability of such chiral intermediates. buchler-gmbh.com While direct research on 2,3,3-trimethylpyrrolidine (B1456877) hydrochloride as a chiral building block is limited, the broader class of substituted pyrrolidines is extensively used for this purpose. nih.gov The stereocenters within the pyrrolidine (B122466) ring allow for precise control over the three-dimensional arrangement of atoms in the target molecule, which is critical for its biological activity. The development of novel synthetic methods continues to provide access to a wide array of diversely substituted enantioenriched pyrrolidines, which are key units in drug discovery programs. whiterose.ac.uk

Function as a Versatile Reagent in Diverse Organic Transformations

Substituted pyrrolidines are not only incorporated into the final structure of a target molecule but also serve as catalysts and auxiliaries in a variety of organic transformations. nih.gov For instance, chiral pyrrolidine derivatives are central to the field of organocatalysis, facilitating reactions such as asymmetric aldol (B89426) reactions, Michael additions, and Diels-Alder reactions with high enantioselectivity. mdpi.com The nitrogen atom of the pyrrolidine ring can act as a Lewis base or be part of a more complex ligand for metal-catalyzed reactions. The specific substitution pattern on the pyrrolidine ring, such as that in 2,3,3-trimethylpyrrolidine, can influence the steric and electronic properties of the reagent, thereby affecting the outcome and efficiency of the transformation.

Precursor in the Synthesis of Therapeutically Relevant Organic Frameworks (e.g., CFTR modulator precursors)

The pyrrolidine ring is a common feature in a multitude of therapeutically active compounds. nih.gov A significant area of research is the development of modulators of the cystic fibrosis transmembrane conductance regulator (CFTR), a protein channel whose dysfunction leads to cystic fibrosis. nih.gov While a direct link between 2,3,3-trimethylpyrrolidine hydrochloride and the synthesis of current CFTR modulators is not explicitly documented, the general importance of substituted pyrrolidines as precursors for pharmaceuticals is well-established. nih.gov The synthesis of drugs often involves the use of pyrrolidine-containing fragments that are elaborated into the final complex structure.

Development of Novel Methodologies for Introducing the Pyrrolidine Substructure

The importance of the pyrrolidine motif in medicinal chemistry and natural product synthesis has driven the development of numerous synthetic methods to introduce this heterocyclic system into molecules. organic-chemistry.org These methods range from the functionalization of existing pyrrolidine rings to the de novo construction of the ring from acyclic precursors. organic-chemistry.orgchim.it Strategies such as intramolecular cyclization, cycloaddition reactions, and transition-metal-catalyzed aminations are continuously being refined to provide efficient and stereoselective access to substituted pyrrolidines. rsc.orgrsc.org The development of an asymmetric 'clip-cycle' synthesis of disubstituted pyrrolidines, for example, showcases the ongoing innovation in this area. whiterose.ac.uk Such methodologies could potentially be adapted for the synthesis of 2,3,3-trimethylpyrrolidine and its derivatives, further expanding the toolbox of organic chemists.

Advanced Analytical Techniques for Comprehensive Characterization

Spectroscopic Methodologies for Structural Elucidation and Stereochemical Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for confirming the structural integrity of 2,3,3-Trimethylpyrrolidine (B1456877) hydrochloride. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

While specific experimental ¹H NMR data for 2,3,3-Trimethylpyrrolidine hydrochloride is not detailed in the provided search results, the expected spectrum can be predicted based on its structure. The spectrum would show distinct signals corresponding to the methyl groups, the methylene (B1212753) protons on the pyrrolidine (B122466) ring, and the proton attached to the nitrogen atom. The chemical shifts (δ), integration values (number of protons), and splitting patterns (multiplicity) of these signals are used to confirm the arrangement of atoms. For instance, protons on carbons adjacent to the nitrogen atom are expected to appear at a different chemical shift compared to other ring protons. rsc.org The reaction progress and purity can also be monitored by observing the appearance of product peaks and the disappearance of starting material signals. rsc.org

Table 1: Predicted ¹H NMR Spectral Characteristics for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H Proton | Variable | Broad Singlet | 1H |

| C2-CH₃ | ~1.2 - 1.5 | Singlet | 3H |

| C3-CH₃ (axial) | ~1.0 - 1.3 | Singlet | 3H |

| C3-CH₃ (equatorial) | ~1.0 - 1.3 | Singlet | 3H |

| C4-H₂ | ~1.7 - 2.2 | Multiplet | 2H |

| C5-H₂ | ~3.0 - 3.5 | Multiplet | 2H |

Note: This table is predictive and based on general principles. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula of the free base is C₇H₁₅N, and the hydrochloride salt is C₇H₁₆ClN, with a molecular weight of approximately 149.66 g/mol . chemscene.comnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing polar and salt compounds. In positive ion mode, ESI-MS would be expected to detect the protonated molecule of the free base, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 114.12 (for C₇H₁₆N⁺). The technique is sensitive and can be used to confirm the molecular identity with high accuracy. uliege.beekb.eg

Further structural confirmation is obtained through tandem mass spectrometry (MS/MS), which involves isolating the molecular ion and subjecting it to collision-induced dissociation. nih.gov The resulting fragmentation pattern provides a fingerprint of the molecule. For 2,3,3-Trimethylpyrrolidine, characteristic fragmentation pathways would likely involve the loss of methyl groups and cleavage of the pyrrolidine ring. nih.govchemguide.co.uk The analysis of these fragments helps to piece together the molecular structure, confirming the positions of the trimethyl substituents. nih.govchemguide.co.uk

Table 2: Expected Mass Spectrometry Data for 2,3,3-Trimethylpyrrolidine

| Ion | Formula | Expected m/z (Monoisotopic) | Technique |

|---|---|---|---|

| [M+H]⁺ (Free Base) | C₇H₁₆N⁺ | 114.128 | ESI-MS |

| Molecular Ion (M⁺) | C₇H₁₅N⁺ | 113.120 | EI-MS |

Note: M refers to the neutral free base form of the compound.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for separating this compound from impurities, starting materials, or byproducts, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile compounds like this compound. A validated reverse-phase HPLC (RP-HPLC) method can quantify the compound and any potential impurities. ptfarm.pl The method typically uses a C18 column with a mobile phase consisting of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. ptfarm.plresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, although this compound lacks a strong chromophore and may require derivatization or alternative detection methods like mass spectrometry (LC-MS). ptfarm.pl

Method validation for purity assessment involves evaluating parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). nih.govresearchgate.net For chiral compounds like 2,3,3-Trimethylpyrrolidine, specialized chiral HPLC columns can be used to separate enantiomers and determine the enantiomeric excess, which is crucial in pharmaceutical applications. nih.govlookchem.com

Table 3: Typical Parameters for HPLC Purity Analysis

| Parameter | Typical Condition/Value |

|---|---|

| Column | C18 (Octadecylsilane), 5 µm |

| Mobile Phase | Acetonitrile/Phosphate Buffer |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV (if applicable) or MS |

| Column Temperature | 30°C |

Note: These are general parameters and would require optimization for this specific compound. nih.gov

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. nih.gov The free base form of 2,3,3-Trimethylpyrrolidine is likely volatile enough for GC analysis. This technique can be used to assess purity by separating the main compound from any volatile impurities. The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. Separation is based on the differential partitioning of components between the mobile gas phase and the stationary phase lining the column. A Flame Ionization Detector (FID) is commonly used for detection. GC can be a powerful complementary technique to HPLC for a complete purity profile. nih.gov

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for qualitative analysis, such as monitoring the progress of a chemical reaction or quickly assessing the purity of a sample. chemistryhall.comsigmaaldrich.comscientificlabs.co.uk A small amount of the compound is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. libretexts.org The plate is then placed in a chamber with a suitable mobile phase (eluent). libretexts.org As the solvent moves up the plate, it carries the compound with it at a rate dependent on the compound's polarity and its affinity for the stationary and mobile phases. chemistryhall.com

After development, the spots are visualized. Since pyrrolidine derivatives are often not visible under UV light, specific staining reagents are required. nih.gov Ninhydrin is an effective stain for primary and secondary amines, producing a characteristic colored spot. chemistryhall.comnih.gov An iodine chamber can also be used for visualization. chemistryhall.comnih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes under specific conditions. chemistryhall.com

Quantitative Analytical Methods for Compound Content and Purity Evaluation

The precise determination of the content and purity of pyrrolidine compounds, such as the trimethylpyrrolidine hydrochloride isomers, is crucial for their application in research and as pharmaceutical intermediates. A variety of quantitative analytical methods are employed to ensure the identity, quality, and consistency of these compounds.

Mass Balance Approach for High-Accuracy Purity Determination

The mass balance approach is a highly accurate method for determining the purity of a substance. It operates on the principle that the purity of the main component is 100% minus the sum of all identified impurities. This method requires the use of multiple, independent analytical techniques to quantify different types of impurities, such as related substances, water content, residual solvents, and non-volatile residues.

For a compound like 2,2,4-trimethylpyrrolidine (B2865414) hydrochloride, a typical mass balance approach would involve the following analyses:

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is often the primary technique used to identify and quantify structurally related impurities. A validated HPLC method with a suitable detector (e.g., UV or Mass Spectrometry) can separate the main compound from its potential by-products or degradation products.

Water Content: Karl Fischer titration is the gold standard for determining the water content in a sample, providing high accuracy and precision.

Residual Solvents: Gas Chromatography (GC), often with a headspace autosampler, is used to detect and quantify any residual solvents from the synthesis and purification processes.

Non-Volatile Impurities: Thermogravimetric Analysis (TGA) is employed to measure the amount of non-volatile inorganic impurities (ash content) by heating the sample and measuring the weight loss.

The sum of the percentages of all identified impurities is then subtracted from 100% to give a highly accurate purity value for the main compound.

Table 1: Illustrative Mass Balance Purity Calculation for a Pyrrolidine Hydrochloride Sample

| Parameter | Method | Result (%) |

| Chromatographic Purity (sum of related substances) | HPLC | 0.25 |

| Water Content | Karl Fischer Titration | 0.15 |

| Residual Solvents | Headspace GC | 0.05 |

| Non-Volatile Impurities (Ash) | TGA | 0.02 |

| Total Impurities | 0.47 | |

| Purity (by Mass Balance) | 99.53 |

Volumetric and Gravimetric Analysis in Pyrrolidine Compound Characterization

While modern instrumental techniques are prevalent, classical methods like volumetric and gravimetric analysis still hold value in the characterization of pyrrolidine compounds, particularly for the quantification of the hydrochloride salt.

Volumetric Analysis (Titration): Acid-base titration is a common volumetric method for determining the purity of amine hydrochlorides. A known weight of the pyrrolidine hydrochloride sample is dissolved in a suitable solvent (e.g., water or ethanol), and titrated with a standardized solution of a strong base, such as sodium hydroxide. The endpoint of the titration, often detected using a pH meter or a colorimetric indicator, allows for the calculation of the molar amount of the hydrochloride, and thus the purity of the compound.

Gravimetric Analysis: Gravimetric analysis can be used to determine the chloride content of the hydrochloride salt. This typically involves dissolving a known mass of the sample in water and adding a solution of silver nitrate. The silver chloride precipitates out of the solution, is collected by filtration, dried, and weighed. From the mass of the silver chloride precipitate, the amount of chloride in the original sample can be calculated, providing a measure of the salt's purity.

Emerging Analytical Approaches in Pyrrolidine Research

The field of analytical chemistry is continually evolving, with new techniques offering greater sensitivity, specificity, and efficiency for the analysis of compounds like substituted pyrrolidines.

Advanced Mass Spectrometry Techniques: Techniques such as high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) are becoming increasingly important. HRMS provides highly accurate mass measurements, which can aid in the definitive identification of the parent compound and the structural elucidation of unknown impurities, even at trace levels. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that are unique to a specific molecule, further enhancing confidence in its identification.

Chiral Chromatography: For chiral pyrrolidine derivatives, the separation and quantification of enantiomers are critical, as different enantiomers can have vastly different biological activities. Advanced chiral chromatography techniques, using both HPLC and GC with chiral stationary phases, are essential for determining the enantiomeric purity of these compounds. Supercritical fluid chromatography (SFC) is also emerging as a powerful tool for chiral separations, often offering faster analysis times and reduced solvent consumption compared to traditional HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is a cornerstone for structural elucidation, quantitative NMR (qNMR) is gaining traction as a primary method for purity determination. By integrating the signals of the analyte against a certified internal standard, qNMR can provide a direct and highly accurate measurement of the compound's concentration and purity without the need for a reference standard of the analyte itself.

Table 2: Comparison of Analytical Techniques for Pyrrolidine Hydrochloride Analysis

| Technique | Information Provided | Advantages | Limitations |

| HPLC | Purity, identification and quantification of related substances. | High resolution, widely applicable. | Requires a reference standard for quantification. |

| Karl Fischer Titration | Water content. | High accuracy and specificity for water. | Limited to water determination. |

| Headspace GC | Residual solvents. | High sensitivity for volatile compounds. | Not suitable for non-volatile impurities. |

| TGA | Non-volatile impurities. | Simple and accurate for inorganic residue. | Does not identify the specific impurities. |

| Acid-Base Titration | Assay of the hydrochloride salt. | Cost-effective, based on fundamental stoichiometry. | Less specific than chromatographic methods. |

| Gravimetric Analysis | Chloride content. | High precision, based on absolute mass. | Time-consuming, susceptible to handling errors. |

| LC-HRMS | Accurate mass, structural elucidation of impurities. | High sensitivity and specificity. | Higher instrument cost and complexity. |

| Chiral Chromatography | Enantiomeric purity. | Essential for chiral compounds. | Requires specialized columns and method development. |

| qNMR | Purity, concentration, structural confirmation. | Primary method, does not require an identical standard. | Lower sensitivity than MS, requires a certified standard. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Pyrrolidine (B122466) Conformations and Stability

The five-membered pyrrolidine ring is not planar but exists in puckered conformations to relieve ring strain. The two most common conformations are the "envelope," where one atom is out of the plane of the other four, and the "twist," where two adjacent atoms are displaced on opposite sides of the plane. These conformers can interconvert through a low-energy process known as pseudorotation. nih.govnih.gov

Quantum chemical calculations, particularly using ab initio and Density Functional Theory (DFT) methods, are employed to determine the geometries and relative energies of these conformers. acs.orgresearchgate.net For the parent pyrrolidine molecule, calculations have shown that the energy difference between the conformers is small, with a low barrier for pseudorotation. nih.gov

The introduction of substituents, such as the three methyl groups in 2,3,3-trimethylpyrrolidine (B1456877), has a profound impact on the conformational landscape.

Steric Hindrance: The gem-dimethyl group at the C3 position significantly restricts the flexibility of the ring, increasing the energy barrier for pseudorotation and favoring a specific puckered conformation that minimizes steric clashes between the methyl groups.

Conformational Locking: The additional methyl group at the C2 position further influences the ring's preferred conformation. The relative orientation (cis or trans) of the C2-methyl group with respect to the substituents on the nitrogen atom will dictate the most stable geometry. Computational studies on substituted pyrrolidines have demonstrated that substituents strongly dictate the conformational space. beilstein-journals.org

DFT calculations can precisely model these steric interactions and predict the most stable conformer. By calculating the potential energy surface, researchers can identify the global minimum energy structure and the energy barriers to other conformational states. These calculations are crucial for understanding how the specific substitution pattern of 2,3,3-trimethylpyrrolidine locks the ring into a preferred shape, which in turn governs its reactivity. researchgate.netnih.gov

| Pyrrolidine Derivative | Conformation 1 | Conformation 2 | Calculated Energy Difference (ΔG°, kcal·mol⁻¹) | Computational Method | Reference |

|---|---|---|---|---|---|

| 3-Fluoropyrrolidine | Axial | Equatorial | ~0.4 | B3LYP-D3BJ/6-311++G** | beilstein-journals.org |

| Pyrrolidine | N-H Axial | N-H Equatorial | ~0.05 | CCSD(T) | nih.gov |

| N-Methyl-2-pyrrolidinone | Pseudo-axial substituent | Pseudo-equatorial substituent | Varies with substituent | DFT | researchgate.net |

Molecular Modeling and Simulation of Reactivity and Selectivity in Catalysis

Substituted pyrrolidines are privileged scaffolds in asymmetric organocatalysis, often activating substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. nih.govbohrium.comnih.gov Molecular modeling and simulation are indispensable for understanding how catalysts like 2,3,3-trimethylpyrrolidine could mediate chemical reactions.

Computational studies, primarily using DFT, can elucidate the entire catalytic cycle. acs.org For a hypothetical reaction catalyzed by 2,3,3-trimethylpyrrolidine, modeling would involve:

Reactant and Catalyst Docking: Simulating the initial interaction between the catalyst and the substrate molecules.

Intermediate Formation: Calculating the structure and stability of the key iminium or enamine intermediate. The substitution pattern of the pyrrolidine ring directly affects the stability and reactivity of these intermediates. nih.govacs.orgcardiff.ac.uk

Transition State Analysis: Locating the transition states for the key bond-forming steps. The calculated energy of the transition state (the activation barrier) determines the reaction rate. For stereoselective reactions, multiple transition states leading to different stereoisomers are modeled. The difference in their activation energies dictates the stereochemical outcome (e.g., enantiomeric or diastereomeric excess). researchgate.net

The trimethyl substitution pattern in 2,3,3-trimethylpyrrolidine creates a defined chiral environment. Computational models can visualize this three-dimensional space, or "chiral pocket." nih.govacs.org Simulations reveal how non-covalent interactions (such as van der Waals forces and steric repulsion) between the catalyst's methyl groups and the approaching substrate steer the substrate into a specific orientation, favoring the formation of one stereoisomer over others. nih.govacs.org This analysis is critical for rationalizing observed selectivity and for the in silico design of new, more effective catalysts. beilstein-journals.org

| Computational Task | Information Gained | Relevance to Selectivity | Typical Method |

|---|---|---|---|

| Conformational analysis of catalyst-substrate complex | Identifies the most stable pre-reaction assembly | The ground-state orientation can influence the pathway to the transition state | DFT, Molecular Mechanics (MM) |

| Calculation of iminium/enamine intermediate stability | Determines the ease of formation and reactivity of the key intermediate | A more stable intermediate may be less reactive but more selective | DFT |

| Transition state energy calculation for competing pathways | Determines the activation energies (ΔG‡) for the formation of different stereoisomers | The stereochemical outcome is governed by the energy difference between diastereomeric transition states (Curtin-Hammett principle) | DFT (e.g., B3LYP, M06-2X) |

| Non-Covalent Interaction (NCI) analysis | Visualizes and quantifies steric clashes and stabilizing interactions (e.g., CH-π) in the transition state | Explains the origin of facial selectivity by identifying key directing interactions within the chiral pocket | NCI Plots, Quantum Theory of Atoms in Molecules (QTAIM) |

Structure-Activity Relationship (SAR) Studies on Pyrrolidine Derivatives (General chemical insights)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its functional output, such as catalytic activity or binding affinity. bohrium.comresearchgate.netnih.gov When applied to pyrrolidine derivatives, SAR provides insights into how modifications to the ring's substitution pattern influence its properties. nih.govdntb.gov.ua Computational methods, especially Quantitative Structure-Activity Relationship (QSAR) modeling, are central to these studies. nih.govtandfonline.comnih.gov

QSAR models use statistical methods to correlate calculated molecular descriptors with experimentally observed activity. For a compound like 2,3,3-trimethylpyrrolidine, relevant descriptors would include:

Steric Descriptors: Molecular volume, surface area, and specific steric parameters (e.g., Taft parameters) that quantify the bulkiness of the trimethyl-substituted scaffold.

From a chemical perspective, SAR studies on pyrrolidine derivatives reveal fundamental principles. For example, increasing the steric bulk on the ring, as with the three methyl groups in 2,3,3-trimethylpyrrolidine, is expected to have a significant impact. It can enhance stereoselectivity in catalysis by creating a more defined and restrictive active site but may also decrease the reaction rate by hindering substrate access. beilstein-journals.org Computational SAR studies can disentangle these competing effects, providing a general understanding of how size, shape, and electronic properties of substituents on the pyrrolidine core modulate its function. bohrium.comresearchgate.net

| Descriptor Class | Specific Example | Chemical Insight Provided |

|---|---|---|

| Electronic | Dipole Moment | Describes molecular polarity and potential for electrostatic interactions. |

| Electronic | HOMO/LUMO Energies | Relates to the molecule's ability to act as an electron donor (nucleophile) or acceptor (electrophile). |

| Steric | Molecular Volume/Surface Area | Quantifies the size and bulk of the molecule, influencing steric hindrance and binding pocket fit. |

| Topological | Shape Flexibility Index | Measures the degree of non-superimposability between different low-energy conformers, indicating structural rigidity. nih.govtandfonline.com |

| Topological | Topological Charge Indices | Relates to the charge distribution over the molecular graph, influencing intermolecular interactions. nih.gov |

Predictive Simulations of Synthetic Outcomes and Stereochemical Control

A primary goal of computational chemistry in organic synthesis is to predict the outcome of a reaction before it is run in the laboratory. rsc.org This is particularly valuable for complex stereoselective syntheses where multiple stereoisomers can be formed. mdpi.comrsc.org For reactions involving chiral pyrrolidine derivatives, predictive simulations can forecast both the major product and the degree of stereoselectivity. acs.orgemich.edu

The predictive process involves mapping the potential energy surface of the reaction. acs.org By calculating the Gibbs free energies of all relevant transition states, chemists can predict the stereochemical outcome. researchgate.netnih.gov For instance, in a reaction where 2,3,3-trimethylpyrrolidine acts as a chiral catalyst or auxiliary, the simulation would compare the energies of the transition states leading to the R and S products. A significant energy difference between these competing transition states would predict high enantioselectivity.

These simulations are powerful tools for:

Understanding Reaction Mechanisms: Identifying the lowest-energy pathway and rationalizing why a particular stereoisomer is formed. acs.org

Optimizing Reaction Conditions: Computationally screening different catalysts, substrates, or solvents to find conditions that maximize selectivity. acs.org

Rational Catalyst Design: Modifying the catalyst structure in silico (e.g., changing substituent groups) and predicting the effect on stereochemical control, thereby guiding the synthesis of more effective catalysts. researchgate.net

Recent advances in computational methods, combining DFT with molecular dynamics, allow for the simulation of complex reaction environments and the identification of subtle interactions that govern stereocontrol, making in silico prediction an increasingly reliable and indispensable part of modern synthetic chemistry. acs.orgacs.org

| Computational Method | Focus of Simulation | Predicted Outcome | Example Application |

|---|---|---|---|

| Transition State Theory (TST) with DFT | Calculation of Gibbs free energy of activation (ΔG‡) for all possible stereoisomeric transition states. | Predicts product ratios (e.g., ee, dr) based on the calculated energy differences between transition states. | Predicting enantioselectivity in proline-catalyzed aldol (B89426) reactions. researchgate.net |

| Reaction Pathway Mapping | Tracing the entire minimum energy path from reactants to products, including intermediates and transition states. | Provides a complete mechanistic picture and confirms the feasibility of a proposed pathway. | Investigating tandem aza-Cope–Mannich reactions to form substituted pyrrolidines. acs.org |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the catalyst-substrate complex in solution over time. | Reveals dominant conformations and intermolecular interactions that lead to the favored transition state. | Understanding substrate binding within an enzyme's active site to rationalize selectivity. acs.org |

| ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) | A hybrid method where the reactive center is treated with a high level of theory (e.g., DFT) and the rest of the system with a lower-cost method (e.g., AM1). | Allows for the study of large, complex systems (like enzymes or large catalysts) while maintaining accuracy at the reaction core. | Modeling stereoselective benzoin (B196080) condensations catalyzed by large triazolium salts. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,3-Trimethylpyrrolidine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves alkylation of pyrrolidine precursors using methylating agents like methyl iodide (MeI) in anhydrous tetrahydrofuran (THF) under basic conditions (e.g., sodium hydride, NaH). Temperature control (0°C to room temperature) and stoichiometric adjustments are critical for minimizing side products. Post-reaction purification via recrystallization or silica gel chromatography ensures high purity. Reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR spectroscopy (1H/13C) to confirm methyl group positions and stereochemistry.

- HPLC-UV for purity assessment (≥98% by area normalization, as per pharmaceutical standards in ).

- Elemental analysis to validate stoichiometry (C, H, N, Cl content).

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-referencing with spectral databases (e.g., PubChem) enhances accuracy .

Q. What are the critical storage conditions to ensure the stability of this compound in long-term studies?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers under an inert atmosphere (argon or nitrogen). Stability tests via HPLC every 6–12 months can detect degradation products (e.g., hydrolyzed or oxidized derivatives). Batch-specific certificates of analysis (CoA) should include storage recommendations and expiration dates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR chemical shifts for this compound across different solvent systems?

- Methodological Answer : Conduct solvent-dependent NMR studies (e.g., DMSO-d6 vs. CDCl3) to assess solvent effects on chemical shifts. Use 2D NMR techniques (COSY, HSQC) for unambiguous signal assignment. Computational tools like density functional theory (DFT) can predict shifts for comparison. Discrepancies may arise from conformational flexibility or hydrogen bonding, requiring validation against crystallographic data if available .

Q. What in silico approaches are suitable for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Screen derivatives against target receptors (e.g., ion channels or GPCRs) using software like AutoDock or Schrödinger.

- QSAR modeling : Train models on structural analogs (e.g., pyrrolidine or piperidine derivatives) to predict activity cliffs.

- ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties. Validate predictions with in vitro assays (e.g., receptor binding or enzyme inhibition) .

Q. How should contradictory cytotoxicity data from different cell lines be analyzed for this compound?

- Methodological Answer : Perform a meta-analysis incorporating variables such as cell line origin (e.g., hepatic vs. neuronal), metabolic activity, and receptor expression profiles. Standardize assays (e.g., MTS or ATP-based viability tests) across labs. Statistical tools like ANOVA or mixed-effects models can identify significant variations. Cross-reference with transcriptomic data to explore mechanism-driven differences .

Methodological Notes

- Safety Protocols : Always use PPE (gloves, goggles, lab coats) and handle the compound in a fume hood. Waste must be disposed via certified hazardous waste programs .

- Data Validation : Reproducibility requires adherence to protocols from pharmacopeial guidelines (e.g., USP or EP) for analytical methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.